molecular formula C17H19N3O2S B12856432 5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12856432
M. Wt: 329.4 g/mol
InChI Key: CAYIDANCUWWAMC-PTNGSMBKSA-N
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Description

5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of 2-(hexyloxy)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the thiazole ring. The final step involves the condensation of the thiazole intermediate with a suitable aldehyde or ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

(5Z)-5-[(2-hexoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H19N3O2S/c1-2-3-4-7-10-22-14-9-6-5-8-13(14)11-15-16(21)20-17(23-15)18-12-19-20/h5-6,8-9,11-12H,2-4,7,10H2,1H3/b15-11-

InChI Key

CAYIDANCUWWAMC-PTNGSMBKSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC=N3)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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